molecular formula C8H11N B13837768 2,6-Dimethylaniline-d11

2,6-Dimethylaniline-d11

Cat. No.: B13837768
M. Wt: 132.25 g/mol
InChI Key: UFFBMTHBGFGIHF-MDCKYEMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylaniline-d11, with CAS Number 1092805-08-7, is a deuterated analog of 2,6-dimethylaniline (2,6-xylidine) where eleven hydrogen atoms are replaced with deuterium, yielding a molecular formula of C 8 D 11 N and a molecular weight of 132.25 g/mol . This compound is manufactured and characterized as a high-purity reference standard, compliant with regulatory guidelines, and is typically supplied with a minimum chemical purity of 98% and a deuterium content of 98 atom % D . Its primary research value lies in its application as an internal standard in quantitative mass spectrometry-based analyses, where its distinct isotopic signature enables precise and accurate measurement of the non-labeled parent compound and its metabolites, thereby minimizing analytical variability . This deuterated standard is critically important for analytical method development (AMV), validation, and Quality Control (QC) procedures, particularly in the pharmaceutical industry . It is used to ensure traceability against pharmacopeial standards like the USP and EP . A key research application is in the study of the metabolism and pharmacokinetics of drugs based on the 2,6-xylidine structure, such as the local anesthetics lidocaine and bupivacaine . Furthermore, 2,6-Dimethylaniline is a known metabolite of the veterinary sedative xylazine and a precursor in the synthesis of agrochemicals like the fungicide metalaxyl and the herbicide metazachlor . Research into the non-labeled compound has shown that 2,6-Dimethylaniline is a possible carcinogen (IARC Group 2B), and its metabolic activation can involve the formation of reactive oxygen species through redox cycling, making its accurate quantification a matter of toxicological significance . As a stable, isotopically labeled research intermediate, this compound also finds use in the preparation of other deuterated compounds, including pyrimidine derivatives investigated for the treatment of HIV infection . This product is intended for research purposes as a laboratory chemical and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N

Molecular Weight

132.25 g/mol

IUPAC Name

N,N,3,4,5-pentadeuterio-2,6-bis(trideuteriomethyl)aniline

InChI

InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3,3D,4D,5D/hD2

InChI Key

UFFBMTHBGFGIHF-MDCKYEMWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)C)N

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for 2,6 Dimethylaniline D11

Precursor Synthesis and Regioselective Deuteration Techniques for Aromatic Systems

The synthesis of 2,6-Dimethylaniline-d11 (B580314) necessitates a carefully planned approach, beginning with the synthesis of a suitable precursor. A common starting material is 2,6-dimethylphenol (B121312), which can be aminated to form 2,6-dimethylaniline (B139824). google.comprepchem.com One patented process describes the amination of hydroxy-substituted aromatic compounds by reacting them with ammonia (B1221849) in the presence of a cyclohexanone (B45756) and a hydrogen transfer catalyst like palladium. google.com For instance, reacting 2,6-dimethylphenol with ammonia, 2,6-dimethyl cyclohexanone, and a platinum-on-silica-alumina catalyst at 300°C yields 2,6-dimethylaniline. google.comprepchem.com

Once the aniline (B41778) precursor is obtained, or if starting with a deuterated precursor, regioselective deuteration is key. For aromatic systems, several techniques exist. Acid-catalyzed hydrogen-deuterium (H-D) exchange is a powerful method for incorporating deuterium (B1214612) into an aromatic ring. nih.gov These methods can utilize a range of acidic catalysts, from heterogeneous and Lewis acids to the more common homogeneous Brønsted systems. nih.gov For example, deuterated trifluoroacetic acid (CF3COOD) has been used as both the solvent and deuterium source for the H-D exchange in various aromatic amines and amides. nih.govresearchgate.net

Metal-free catalysis offers another route for regioselective deuteration. Tris(pentafluorophenyl)borane, for example, can catalyze the deuteration of electron-rich aromatic compounds using deuterium oxide (D₂O) under mild conditions. tcichemicals.comtcichemicals.comnih.gov Silver-catalyzed reactions have also been shown to effectively deuterate electron-rich arenes and heteroarenes with high regioselectivity and deuterium incorporation using D₂O as the deuterium source. scispace.com

Deuterium-Exchange Protocols for Anilines via Catalytic and Non-Catalytic Routes

Direct deuterium exchange on the aniline molecule is a primary strategy for synthesizing this compound. This can be achieved through both catalytic and non-catalytic methods.

Metal-Catalyzed Hydrogen-Deuterium Exchange in Aromatic Amines

Transition metal catalysts are widely employed to facilitate H-D exchange in aromatic amines. Platinum is a particularly effective catalyst for general exchange, while cobalt can exhibit valuable specificity. oup.compublish.csiro.au Studies have shown that on supported nickel, cobalt, and platinum catalysts, the amino group hydrogens exchange more readily than the ring hydrogens at lower temperatures (around 150°C), with ring exchange increasing at higher temperatures (300°C). oup.com The catalytic activity for ring exchange follows the order Pt > Co > Ni. oup.com

Iridium-based catalysts are also highly effective. N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles have demonstrated unique catalytic activity for selective hydrogen isotope incorporation on anilines using D₂ or T₂ as the isotopic source. nih.govresearchgate.net These catalysts can achieve high levels of ortho-deuteration. researchgate.netacs.org Similarly, rhodium catalysts, such as cationic Rh(III) complexes, can be used for the ortho-deuteration of acidic aromatic compounds in D₂O. researchgate.net

Recent developments have also focused on more cost-effective and sustainable iron-based catalysts. A multifunctional phosphorus-doped carbon-supported iron catalyst has been shown to enable tandem reductive amination-deuteration sequences, yielding a wide range of deuterated anilines with high efficiency and regioselectivity. nih.gov Another iron-based system, an Fe–P pair-site catalyst, demonstrates high efficiency in activating D₂O for the regioselective deuteration of anilines and other arenes. acs.org

Microwave-Assisted Deuteration Methodologies

Microwave irradiation has emerged as a powerful tool to accelerate deuteration reactions. figshare.com This technique can significantly reduce reaction times for H/D exchange. cardiff.ac.uk Microwave-assisted methods have been developed for the synthesis of poly-deuterated anilines, both with and without platinum catalysts. figshare.com In the absence of a catalyst, deuteration selectivity is governed by electronic effects, while in the presence of a platinum catalyst, steric factors become more influential. figshare.com

A metal-free, microwave-promoted method for the deuteration of anilines involves an iodine-deuterium (I/D) exchange using D₂O as the deuterium source and thionyl chloride as an additive. rroij.com This approach allows for the rapid synthesis of deuterated anilines. rroij.com Another environmentally friendly, microwave-assisted H-D exchange method utilizes a Pd/C-Al-D₂O system, which generates D₂ in situ. mdpi.com This method has been successfully applied to a range of substrates, including amines. mdpi.com

Optimization of Deuteration Yields and Assessment of Isotopic Purity

Optimizing the conditions of the deuteration reaction is critical for maximizing the yield and isotopic incorporation. Factors such as catalyst choice, reaction temperature, and time must be carefully controlled. For instance, in microwave-assisted deuterations, increasing the temperature can enhance the H-D exchange yield to completion, while further optimization of reaction time can maintain high yields while minimizing potential side reactions. mdpi.com For catalytic systems, adjusting the catalyst loading and the ratio of reactants can significantly impact the outcome. researchgate.net

Once the deuterated compound is synthesized, assessing its isotopic purity is a crucial step. This is essential for applications where the exact level of deuteration is important. rsc.orgrsc.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or electrospray ionization (ESI) is a primary technique for this purpose. rsc.orgrsc.orgnih.govresearchgate.net This method allows for the determination of isotopic enrichment by analyzing the relative abundance of the different H/D isotopologs. rsc.orgrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. ¹H NMR can be used to quantify the remaining protons at specific positions, thereby determining the extent of deuteration. cardiff.ac.uk Furthermore, NMR analysis confirms the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.orgrsc.org The combination of HR-MS and NMR provides a comprehensive evaluation of both isotopic purity and structural integrity. rsc.orgrsc.org

Table 1: Comparison of Analytical Techniques for Isotopic Purity Assessment

Technique Information Provided Advantages
HR-MS (LC-ESI-HR-MS) Isotopic enrichment (% deuteration), relative abundance of isotopologs. rsc.orgrsc.orgnih.gov High sensitivity, low sample consumption, rapid analysis. nih.govresearchgate.net
NMR Spectroscopy Confirms structural integrity, positions of deuterium labels, relative isotopic purity. rsc.orgrsc.org Provides detailed structural information and site-specific deuteration levels. cardiff.ac.uk

Isolation and Purification Methodologies for Highly Deuterated Aniline Derivatives

After the synthesis and deuteration process, the target compound, this compound, must be isolated and purified from the reaction mixture. The specific methodology depends on the nature of the reaction and the impurities present.

A common initial step involves quenching the reaction and then performing an extraction. For example, after an acid-catalyzed reaction, the mixture might be basified with a solution like ammonium (B1175870) hydroxide, followed by extraction with an organic solvent such as diethyl ether. chemicalbook.com The combined organic layers are then typically washed with brine, dried over an anhydrous salt like MgSO₄ or Na₂SO₄, and concentrated under reduced pressure. chemicalbook.commdpi.com

For aniline derivatives, purification can be challenging due to their basicity and potential for oxidation. In some cases, avoiding acidic conditions during workup is necessary to prevent back-exchange of deuterium atoms. cdnsciencepub.com Extraction with ether followed by fractional distillation can be an effective, albeit potentially lower-yielding, alternative to acid extraction. cdnsciencepub.com

Chromatographic techniques are often essential for achieving high purity. Flash column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds, including aniline derivatives. chemicalbook.com For more challenging separations or to achieve very high purity, medium pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) may be employed. mdpi.comacs.org

Recrystallization is another powerful purification technique, particularly for solid compounds. mdpi.com The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. mdpi.com

Mechanistic Investigations and Reaction Pathways Involving 2,6 Dimethylaniline D11

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs) with 2,6-Dimethylaniline-d11 (B580314)

The kinetic isotope effect (KIE) is a powerful method for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org In the context of this compound, the replacement of hydrogen with deuterium (B1214612) provides significant insights.

Primary and Secondary Deuterium KIE Studies in Nucleophilic Reactions

In nucleophilic substitution reactions, the study of primary and secondary deuterium KIEs helps to distinguish between different mechanistic pathways, such as SN1 and SN2. wikipedia.org For instance, in reactions where a C-H bond to the isotopically labeled atom is broken in the rate-determining step, a primary KIE is observed. epfl.ch Conversely, a secondary KIE arises when the isotopically labeled atom is not directly involved in bond breaking or formation. wikipedia.org

Kinetic studies of nucleophilic substitution reactions involving deuterated anilines (XC6H4ND2) have shown secondary inverse KIEs (kH/kD < 1). researchgate.net For example, the reactions of Y-O-aryl phenyl phosphonochloridothioates with substituted and deuterated anilines in acetonitrile (B52724) at 55.0°C exhibit secondary inverse DKIEs ranging from 0.706 to 0.947. researchgate.net The magnitude of these inverse KIEs increases as the basicity of the aniline (B41778) nucleophile increases. researchgate.net This trend, along with the determined selectivity parameters, suggests a concerted SN2 mechanism with a predominant backside attack. researchgate.net In contrast, reactions involving deuterated benzylamines have shown primary normal KIEs (kH/kD > 1), indicating a stepwise mechanism with a rate-limiting step. researchgate.net

A study on the tricyanovinylation of dimethylaniline and its deutero-derivatives also reported a kinetic isotope effect consistent with a proposed mechanism. osti.gov

Solvent Isotope Effects in Transformations Involving this compound

Solvent isotope effects, observed when a reaction is carried out in a deuterated solvent like D2O instead of H2O, provide another layer of mechanistic detail. libretexts.orgnih.gov These effects can arise from the solvent acting as a reactant, from the exchange of protons between the substrate and solvent, or from changes in solvation of the transition state. libretexts.org For enzyme-catalyzed reactions, transferring the enzyme to D2O can affect activity and structure due to the exchange of numerous protons in the enzyme. nih.gov The interpretation of solvent KIEs can be complex but offers valuable information, especially when combined with substrate isotope effects. nih.gov

Interpretations of Isotope Effects for Transition State Elucidation

The magnitude and nature of the KIE provide crucial information about the structure of the transition state. A normal primary KIE (kH/kD > 1) suggests that the C-H bond is significantly weakened in the transition state, which is typical for reactions where this bond is broken. libretexts.orgepfl.ch The theoretical maximum for a primary KIE at room temperature is around 7-8 for deuterium substitution. libretexts.org

Secondary KIEs are categorized as α or β depending on the position of the isotopic substitution relative to the reaction center. For nucleophilic substitution reactions, an α-secondary KIE can help differentiate between SN1 and SN2 mechanisms. wikipedia.org An sp3 to sp2 rehybridization at the α-carbon typically results in a normal KIE (kH/kD > 1), while an sp2 to sp3 change leads to an inverse KIE (kH/kD < 1). wikipedia.org These effects are valuable for understanding the geometry and bonding changes that occur in the transition state.

Probing the Influence of Steric Hindrance and Deuteration on Reactivity of this compound

The two methyl groups at the ortho positions of 2,6-dimethylaniline (B139824) create significant steric hindrance around the amino group. This steric bulk can influence the rate and mechanism of reactions. For instance, in platinum-catalyzed H/D exchange studies, the steric hindrance caused by the methyl groups in 2-methylaniline restricts the level of deuteration at the 3-position. cardiff.ac.uk However, in 2,6-dimethylaniline, the electronic effects of the methyl groups appear to overcome the steric hindrance, leading to almost complete deuteration of the aromatic ring. cardiff.ac.uk

Electrophilic Aromatic Substitution Reactions of this compound

In electrophilic aromatic substitution (EAS) reactions, the amino group of aniline is a strong activating and ortho-, para-directing group. openstax.org However, the high reactivity can lead to polysubstitution, and Friedel-Crafts reactions are often unsuccessful due to the basicity of the amino group. openstax.org To control the reactivity, the amino group is often converted to an amide. openstax.org

A key feature of many EAS reactions is the absence of a significant deuterium isotope effect. libretexts.orgmasterorganicchemistry.com This indicates that the cleavage of the C-H (or C-D) bond is not the rate-determining step of the reaction. libretexts.orgmasterorganicchemistry.com The mechanism generally involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

Reaction Type Typical Reagents Electrophile Deuterium Isotope Effect
HalogenationCl2, FeCl3Cl+ or Br+Not significant libretexts.orgmasterorganicchemistry.com
NitrationHNO3, H2SO4NO2+Not significant libretexts.orgmasterorganicchemistry.com
SulfonationH2SO4, SO3SO3H+Not significant libretexts.orgmasterorganicchemistry.com
Friedel-Crafts AlkylationR-Cl, AlCl3R+Not significant libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions of this compound Derivatives

While aromatic rings are generally nucleophilic, nucleophilic aromatic substitution (SNAr) can occur when the ring is substituted with strong electron-withdrawing groups. libretexts.orgopenstax.orgwikipedia.org The mechanism of SNAr reactions is distinct from SN1 and SN2 reactions and typically proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they can stabilize the anionic intermediate through resonance. openstax.orgmasterorganicchemistry.com The nature of the leaving group also plays a role, with fluoride (B91410) often being a surprisingly good leaving group in these reactions. masterorganicchemistry.com

Radical Reactions and Oxidative Coupling Mechanisms of this compound

Investigations into the radical-mediated reactions of 2,6-dimethylaniline provide critical insights into its degradation pathways and polymerization mechanisms. These processes are often initiated by powerful oxidizing agents, such as hydroxyl radicals generated during Fenton and electro-Fenton processes. researchgate.netacs.org

The reaction between 2,6-dimethylaniline and hydroxyl radicals (•OH) is extremely rapid, with second-order rate constants determined to be in the range of 1.59 x 10¹⁰ to 1.80 x 10¹⁰ M⁻¹s⁻¹. researchgate.net Mechanistic studies suggest that the •OH radical preferentially attacks the amine group. researchgate.net This is analogous to the oxidation pathways of similar aromatic amines. researchgate.net The degradation proceeds through a series of intermediates, including ring-containing compounds and short-chain organic acids. acs.org The proposed oxidation pathway involves the formation of various transient species. acs.org

In one study of the Fenton process, several intermediates were identified, showcasing the complexity of the radical reaction cascade. acs.org

Table 1: Intermediates Identified in the Fenton-Based Oxidation of 2,6-Dimethylaniline

Intermediate Compound Chemical Formula Role in Pathway
2,6-Dimethylphenol (B121312) C₈H₁₀O Product of hydroxylation
2,6-Dimethylnitrobenzene C₈H₉NO₂ Product of oxidation
2,6-Dimethylbenzoquinone C₈H₈O₂ Ring-opening precursor
Maleic acid C₄H₄O₄ Short-chain organic acid
Acetic acid C₂H₄O₂ Short-chain organic acid
Formic acid CH₂O₂ Short-chain organic acid
Oxalic acid C₂H₂O₄ Final organic acid product

Data sourced from studies on the chemical oxidation of 2,6-dimethylaniline. acs.org

Another significant area of radical chemistry involving this compound is oxidative coupling polymerization. 2,6-disubstituted phenols are known to undergo oxidative coupling to form polymers, and anilines can be precursors to such phenols. wikipedia.orgmdpi.com For instance, 2,6-dimethylaniline can be converted to 2,6-dimethylphenol (2,6-xylenol), which is a key monomer for the production of poly(phenylene oxide) (PPO). wikipedia.org The polymerization of 2,6-dimethylphenol, often catalyzed by copper complexes in the presence of oxygen, proceeds via a radical mechanism to yield high-molecular-weight polymers. mdpi.com The incorporation of functional groups, such as DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), into the polymer backbone can be achieved through the copolymerization of 2,6-dimethylphenol with substituted bisphenols, demonstrating the versatility of this oxidative coupling reaction. mdpi.com

Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

The sterically hindered nature of 2,6-dimethylaniline makes it a valuable molecule in the field of catalysis, both as a challenging substrate for cross-coupling reactions and, more prominently, as a foundational building block for advanced ligands. nih.govacs.orgrsc.org

As a Substrate:

2,6-Dimethylaniline serves as a benchmark substrate in the development of new catalytic methods for C-N bond formation, such as the Buchwald-Hartwig amination and Ullmann coupling reactions. nih.govacs.orgrsc.org Its two ortho-methyl groups provide significant steric hindrance around the amino group, making its coupling with aryl halides a difficult transformation that requires highly active catalyst systems.

For example, a copper-catalyzed C-N cross-coupling protocol was shown to be effective for coupling sterically hindered anilines, including 2,6-dimethylaniline, with various aryl iodides. nih.gov Similarly, nickel-catalyzed amination methods have been developed that successfully couple 2,6-dimethylaniline with aryl chlorides, a testament to the catalyst's efficacy. acs.org Palladium-based systems have also been extensively studied. In a comprehensive study of Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts for transamidation, 2,6-dimethylaniline was used as a challenging nucleophile, revealing differences in the effectiveness of various catalyst structures. rsc.org

Table 2: Examples of Catalytic Cross-Coupling Reactions with 2,6-Dimethylaniline as Substrate

Catalyst System Coupling Partner Reaction Type Yield (%) Reference
CuI / Ligand L1 Aryl Iodide Ullmann C-N Coupling 86 nih.gov
NiCl₂(DME) / SIPr·HCl Aryl Chloride Buchwald-Hartwig Amination - acs.org
[Pd(IPr)(cin)Cl] N-Boc Amide Buchwald-Hartwig Transamidation 96 rsc.org
[Pd(SIPr)(cin)Cl] N-Boc Amide Buchwald-Hartwig Transamidation 60 rsc.org

Yields are for specific examples cited in the literature and may vary based on exact substrates and conditions. nih.govrsc.org

As a Ligand Precursor:

Perhaps the most significant role of 2,6-dimethylaniline in modern catalysis is as a precursor for the synthesis of bulky ligands, particularly N-heterocyclic carbenes (NHCs). beilstein-journals.orgresearchgate.net NHCs are a class of ligands that have revolutionized organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability.

2,6-Dimethylaniline is the starting material for the synthesis of the 1,3-bis(2,6-dimethylphenyl)imidazolium chloride (IXy·HCl), a widely used NHC precursor. beilstein-journals.orgresearchgate.net The synthesis involves the condensation of 2,6-dimethylaniline with glyoxal (B1671930) to form a 1,4-diaryl-1,4-diazabutadiene, which is then cyclized with paraformaldehyde and a chlorine source like chlorotrimethylsilane (B32843) to yield the imidazolium (B1220033) salt. beilstein-journals.orgresearchgate.net This precursor can be readily deprotonated to generate the free carbene, which serves as a ligand for various transition metals, including palladium, nickel, and copper. acs.orgrsc.orgrsc.org

These IXy-ligated metal complexes are highly active catalysts for a range of transformations. For instance, α-diimine ligands derived from phenanthrenequinone (B147406) and 2,6-dimethylaniline are used in coordination chemistry and have applications in catalysis. nih.gov Furthermore, pre-catalysts synthesized from 2,6-dimethylaniline have shown high efficacy in ethylene (B1197577) polymerization. researchgate.net The steric bulk provided by the 2,6-dimethylphenyl groups is crucial for stabilizing the metal center and promoting high catalytic turnover.

Advanced Analytical and Spectroscopic Research Methodologies Applied to 2,6 Dimethylaniline D11

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for characterizing deuterated internal standards like 2,6-dimethylaniline-d11 (B580314). This technique provides the necessary resolving power to separate and accurately measure the mass-to-charge ratio (m/z) of ions, which is essential for confirming the isotopic purity and distribution of the labeled compound.

The primary goal of this analysis is to determine the extent of deuterium (B1214612) incorporation and to identify the presence of any non-deuterated or partially deuterated species. The theoretical monoisotopic mass of the unlabeled 2,6-dimethylaniline (B139824) (C₈H₁₁N) is 121.089149355 Da. nih.govhmdb.ca For this compound, where all eleven hydrogen atoms are replaced by deuterium, the expected mass increases significantly. This mass shift is the basis for its use as an internal standard in quantitative mass spectrometry-based assays.

In practice, the synthesis of deuterated compounds rarely results in 100% isotopic enrichment. Therefore, HRMS is used to analyze the isotopic cluster of the molecular ion. The resulting spectrum reveals the relative abundance of the fully deuterated (d11) species compared to d10, d9, and other less-deuterated variants. This information is crucial for calculating a weighted average correction factor for quantitative studies to ensure accuracy. Isotopic distribution can be calculated and plotted to visualize the relative occurrences of different isotopic masses. sisweb.com

The isotopic purity of a deuterated agent is a key parameter, and for many applications, an isotopic purity of at least 95% is desired. googleapis.com For this compound, this would mean that the d11 isotopologue represents at least 95% of the total 2,6-dimethylaniline species present. Suppliers of deuterated standards, such as CDN Isotopes, provide these compounds for use as internal standards in analytical methods. d-nb.infotandfonline.com

Table 1: Theoretical Mass Data for 2,6-Dimethylaniline and its d11 Isotopologue

CompoundMolecular FormulaMonoisotopic Mass (Da)
2,6-DimethylanilineC₈H₁₁N121.089149355 nih.govhmdb.ca
This compoundC₈D₁₁N132.1579

Note: The monoisotopic mass for the d11 isotopologue is calculated based on the mass of the most abundant isotopes of Carbon (¹²C), Nitrogen (¹⁴N), and Deuterium (²H).

Deuterium Nuclear Magnetic Resonance (D-NMR) Spectroscopy for Structural Elucidation and Mechanistic Tracing

Deuterium (²H) Nuclear Magnetic Resonance (D-NMR) spectroscopy is a powerful technique for the structural analysis of deuterated compounds like this compound. wikipedia.org Unlike proton (¹H) NMR, which is silent for deuterium, ²H NMR directly probes the deuterium nuclei. This allows for the verification of the specific sites of deuteration within the molecule. wikipedia.org

For this compound, a ²H NMR spectrum would confirm the presence of deuterium atoms at both the aromatic ring and methyl group positions, as well as on the amine group. While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is often lower. wikipedia.org However, it is highly effective for confirming the success of a deuteration reaction. A strong signal in the ²H NMR spectrum coupled with the absence of corresponding signals in the ¹H NMR spectrum provides definitive evidence of high isotopic enrichment. wikipedia.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,6-Dimethylaniline

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H NMR (in CDCl₃)2.12singlet (methyl protons)
3.47broad singlet (amine protons)
6.47-7.10multiplet (aromatic protons)
¹³C NMR (in D₂O)~18(methyl carbons)
~120-145(aromatic carbons)

Source: Predicted data from various spectroscopic databases and literature. nih.govhmdb.ca The actual spectra for the d11 compound would show no signals in ¹H NMR and altered splitting patterns or the absence of signals in ¹³C NMR where C-D coupling occurs.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Studies of this compound

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to probe the molecular structure of compounds. The substitution of hydrogen with deuterium in this compound leads to significant and predictable shifts in the vibrational frequencies of the molecule, providing a powerful tool for structural confirmation and for studying molecular interactions.

The vibrational frequency of a bond is primarily dependent on the bond strength and the masses of the atoms involved. Since deuterium is approximately twice as heavy as hydrogen, C-H, N-H, and other bonds involving hydrogen will exhibit lower frequency vibrations when hydrogen is replaced by deuterium (C-D, N-D). This isotopic shift is a key signature used to confirm deuteration.

In the FT-IR spectrum of unlabeled 2,6-dimethylaniline, characteristic peaks include N-H stretching vibrations (typically around 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (~1600 cm⁻¹). chegg.com For this compound, the N-D and C-D stretching vibrations would appear at significantly lower wavenumbers (e.g., N-D stretch around 2400-2600 cm⁻¹ and C-D stretch around 2100-2300 cm⁻¹).

Raman spectroscopy provides complementary information. While specific Raman spectra for this compound are not widely published, studies on similar deuterated aromatic compounds demonstrate the utility of the technique. cdnsciencepub.com For example, resonance Raman spectroscopy of a deuterated crystal violet derivative showed that vibrations involving phenyl hydrogen atoms were absent, confirming the deuteration. cdnsciencepub.com Similar analysis of this compound would allow for the unambiguous assignment of vibrational modes involving the deuterated positions.

These techniques are also sensitive to the molecule's environment. Changes in the vibrational spectra upon interaction with other molecules (e.g., solvents, proteins) can provide insights into intermolecular forces, hydrogen bonding (or deuterium bonding), and conformational changes of the molecule in different environments. pnas.org

Table 3: Key FT-IR Vibrational Frequencies for 2,6-Dimethylaniline and Expected Shifts for d11 Isotopologue

Vibrational ModeTypical Frequency Range (cm⁻¹) for H-formExpected Frequency Range (cm⁻¹) for D-form
N-H Stretch3300 - 3500~2400 - 2600 (N-D Stretch)
Aromatic C-H Stretch3000 - 3100~2250 - 2300 (Aromatic C-D Stretch)
Aliphatic C-H Stretch2850 - 2960~2100 - 2250 (Aliphatic C-D Stretch)
C=C Aromatic Ring Stretch1600 - 1620Minor shift expected

Note: The expected frequency ranges for the deuterated form are approximate and based on the theoretical mass effect on vibrational frequency.

Chromatographic Techniques (GC-MS, LC-MS/MS) for Detection and Quantification in Complex Research Matrices

Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the primary methods for the detection and quantification of 2,6-dimethylaniline and its metabolites in complex samples like groundwater, plasma, and tissue. d-nb.infonih.govresearchgate.net In these analyses, this compound serves as an ideal internal standard.

The principle of using a stable isotope-labeled internal standard is that it behaves nearly identically to the unlabeled analyte during sample preparation (extraction, cleanup) and chromatographic separation. chromatographyonline.com However, it is easily distinguished by the mass spectrometer due to its higher mass. This co-elution allows for precise quantification by correcting for matrix effects (signal suppression or enhancement) and variations in extraction recovery and instrument response. chromatographyonline.com

GC-MS: This technique is suitable for volatile and thermally stable compounds like 2,6-dimethylaniline. Methods have been developed for analyzing aniline (B41778) derivatives in various matrices. iarc.fr However, GC-MS can sometimes face challenges with co-eluting isomers, although tandem MS (GC-MS/MS) can often resolve this by using specific fragmentation patterns. d-nb.infotandfonline.com

LC-MS/MS: This is often the preferred method for analyzing metabolites and less volatile compounds in biological matrices. chromatographyonline.comnih.gov Numerous LC-MS/MS methods have been published for the simultaneous determination of drugs like lidocaine (B1675312) and its metabolite 2,6-dimethylaniline in human plasma, urine, and animal tissues. nih.govnih.govresearchgate.netresearchgate.net These methods utilize the high sensitivity and specificity of multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. researchgate.net

For this compound, a specific MRM transition would be established, distinct from the transition used for the unlabeled analyte. For example, a study analyzing various aromatic amines in urine used a deuterated standard, 2,6-dimethylaniline-d6, with a precursor ion of m/z 128.1 and a product ion of m/z 111.2. nih.gov A similar approach would be used for the d11 version, with appropriately higher m/z values for the precursor and product ions. The use of this compound has been explicitly mentioned as an internal standard for the analysis of aniline derivatives in groundwater by LC-MS/MS. d-nb.infotandfonline.com

Table 4: Example LC-MS/MS Parameters for Aniline Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Application
2,6-Dimethylaniline122.1107.1Pork Tissue Analysis fxcsxb.com
2,6-Dimethylaniline-d6128.1111.2Human Urine Analysis nih.gov
This compound~133.2VariesInternal Standard for Trace Analysis d-nb.infotandfonline.com

Note: The specific ions for the d11 compound would be determined experimentally but are predicted to be shifted by the mass of the additional deuterium atoms compared to the d6 standard.

X-ray Crystallography of this compound Derivatives for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not found in the searched literature, the technique has been applied to numerous derivatives of 2,6-dimethylaniline, providing valuable insights into their solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of CdI₂(2,6-DMA)₂, a coordination complex involving 2,6-dimethylaniline (2,6-DMA), has been solved. acs.org This analysis revealed that the compound crystallizes in a noncentrosymmetric space group, and it provided detailed information on how the 2,6-dimethylaniline ligand coordinates to the cadmium center. acs.org Similarly, structures of nickel halide complexes with α-diimine ligands derived from anilines, including substituted anilines, have been determined, showing distorted tetrahedral coordination geometries. sci-hub.se

The study of a series of para-substituted derivatives of 2,6-dimethylbromobenzene, including 4-bromo-3,5-dimethylaniline, highlights how changing a single functional group can lead to very different crystal packing and hydrogen bonding networks. iucr.org

If a single crystal of a this compound derivative were to be analyzed, the primary output would be the precise locations of the carbon and nitrogen atoms. The positions of deuterium atoms can also be located, although with less precision than heavier atoms. Such a study would allow for a detailed comparison of the structural parameters (e.g., C-D vs. C-H bond lengths, crystal packing) between the deuterated and non-deuterated analogues, investigating any potential structural isotope effects in the solid state.

Table 5: Crystallographic Data for a 2,6-Dimethylaniline Derivative

CompoundFormulaCrystal SystemSpace GroupKey Structural Feature
CdI₂(2,6-DMA)₂C₁₆H₂₂CdI₂N₂OrthorhombicFdd2Noncentrosymmetric structure with coordinated aniline ligands acs.org
4-bromo-3,5-dimethylanilineC₈H₁₀BrNMonoclinicP2₁/cAsymmetric unit contains two independent molecules linked by N—H···N hydrogen bonds iucr.org

Theoretical and Computational Investigations of 2,6 Dimethylaniline D11 and Its Analogs

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity of Deuterated Anilines

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules, including deuterated anilines like 2,6-Dimethylaniline-d11 (B580314). These methods provide insights into how isotopic substitution influences molecular properties.

Studies on aniline (B41778) and its derivatives have shown that deuteration can affect electronic transition energies. For instance, two-color resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy on various deuterium-substituted isotopomers of aniline revealed shifts in adiabatic ionization energies. aip.org These experimental findings are well-supported by ab initio and DFT calculations, which help to explain the observed isotope effects on the vibrations of the aniline cation and provide evidence for site-specific electronic transitions. aip.org The S1 ←S0 transition is primarily localized on the aromatic ring, while ionization involves the removal of a lone-pair electron from the nitrogen atom. aip.org

Ab initio calculations at the CIS (Configuration Interaction Singles) level of theory have been used to study the geometry of aniline in its excited states. researchgate.net These calculations indicate that the geometry of the excited states can be significantly different from the ground state. researchgate.net For example, in the S1 state, aniline is predicted to have a quinoidal structure, while in the S2 state, the aromatic ring expands. researchgate.net Such computational studies have also been applied to predict the vibrational spectra of deuterated anilines in both their ground (S0) and first excited (S1) states. researchgate.net

DFT calculations have been instrumental in understanding the reaction mechanisms of anilines. For example, in the context of tandem reductive amination and deuteration reactions, DFT calculations have helped to elucidate the catalytic process. nih.gov These calculations showed that for the synthesis of deuterated anilines, reductive amination precedes deuteration, with the hydrogenation of the Schiff base intermediate being the rate-determining step. nih.gov Furthermore, DFT has been used to study the electronic structure of systems like NH/Ni(111) and NH2/Ni(111) to understand the adsorption and dissociation of aniline on catalyst surfaces. acs.org

The reactivity of anilines can be further probed by calculating parameters like Fukui indices, polarizability, and charge, which are derived from quantum chemical calculations. chemrxiv.org These descriptors are valuable in building structure-reactivity relationships. chemrxiv.org

Table 1: Comparison of Calculated Bond Dissociation Energies (BDE) for Aniline and Related Molecules

MoleculeBondCalculated BDE (kcal/mol)Experimental BDE (kcal/mol)
AnilineC-NHigh-
AnilineN-HLower than C-N-
Ammonia (B1221849)N-H--
Data derived from DFT calculations to understand reaction thermodynamics. acs.org

Molecular Dynamics Simulations of this compound Interactions in Model Systems

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules and their interactions over time. This technique is particularly useful for understanding how molecules like this compound behave in different environments, such as in solution or as part of a larger molecular assembly.

The core of an MD simulation is the numerical integration of Newton's equations of motion for a system of interacting particles. researchgate.net This allows for the prediction of thermodynamic properties and the analysis of time-correlation functions that describe the system's dynamics. researchgate.net

For complex systems like polymer blends, detailed atomistic MD simulations can reveal the structure and phase behavior. For instance, simulations of blends containing poly(2,6-dimethyl-1,4-phenylene ether) have been used to study its behavior when mixed with other polymers. rsc.org By analyzing radial distribution functions and radii of gyration, researchers can understand how the different polymer chains are dispersed and whether they tend to aggregate. rsc.org

In the context of this compound, MD simulations could be employed to study its interaction with biological macromolecules, such as enzymes or receptors. This is particularly relevant given that 2,6-dimethylaniline (B139824) is a known metabolite of several drugs. ebi.ac.uk For example, MD simulations have been used to investigate the allosteric mechanism in the tetracycline (B611298) repressor protein, revealing how ligand binding at one site can affect the protein's DNA-binding affinity at a distant site. nih.gov Similar approaches could be applied to understand the interactions of this compound with its biological targets.

Furthermore, MD simulations can be used to study the solvation of molecules. The dynamics of solvent molecules around a solute like this compound can significantly influence its reactivity and spectroscopic properties. While not specific to this compound, studies on related systems demonstrate the power of this technique.

Prediction of Spectroscopic Parameters via Computational Methods for this compound

Computational methods, especially those based on quantum chemistry, are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods can calculate various spectroscopic parameters, including vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

DFT calculations have been shown to be highly effective in predicting vibrational spectra. For N,N-dimethylaniline and its deuterated isotopomers, including a d11 variant, HF/6-31G* and DFT (UBLYP/6-31G*) calculations have been used to interpret experimental IR and Raman spectra. uva.nl The calculations often lead to revisions of previous empirical assignments and provide a firm basis for understanding the vibrational modes, which can be complex due to coupling between different parts of the molecule. uva.nl For instance, in N,N-dimethylaniline-d11, the 8a ring mode is a pure ring mode, whereas in the non-deuterated version, it couples with a methyl deformation mode. uva.nl

Similarly, computational methods can predict NMR spectroscopic parameters. For a series of 2-nitroimidazole-based radiopharmaceuticals, quantum chemical calculations at the PCM-B3LYP/6-311+G(d,p) level of theory were used to predict ¹H and ¹³C NMR chemical shifts, which were then compared with available experimental data. mdpi.com This approach can be particularly useful when experimental data is scarce or for confirming structural assignments.

The prediction of electronic spectra (UV-Vis) is another area where computational methods excel. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths. researchgate.net These calculations can help to understand the nature of electronic transitions, for example, by visualizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netdergipark.org.tr

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for N,N-Dimethylaniline Isotopomers

ModeDMA-d0 (Calculated)DMA-d6 (Calculated)DMA-d11 (Calculated)Experimental Assignment
8a---Pure ring mode in DMA-d11
18a1026Couples with CD3 rockCouples with CD3 rock-
18b1096-Couples with methyl deformations-
ν(NC2) antisymmetric1272--Agreed with GBLP for all isotopomers
Data derived from HF/6-31G calculations. uva.nl*

Modeling of Reaction Transition States and Energy Barriers for this compound Transformations

Understanding the mechanism of a chemical reaction requires knowledge of the transition states and the associated energy barriers that separate reactants from products. Computational chemistry provides powerful tools to model these transient structures and calculate their energies, offering insights that are often difficult to obtain experimentally.

Quantum chemical calculations, such as DFT, are widely used to map out the potential energy surface of a reaction. rsc.org By locating the transition state structures and calculating their energies relative to the reactants and products, one can determine the activation energy of the reaction. nih.gov This information is crucial for predicting reaction rates and understanding how factors like catalysts or substituent effects influence the reaction pathway.

For example, in the study of the tandem reductive amination-deuteration of anilines, DFT calculations were used to determine the energy barriers for the different steps of the reaction. nih.gov The calculations of Gibbs free energy barriers (G_a) and reaction free energies (G_r) helped to identify the rate-determining step and rationalize the observed reaction outcomes. nih.gov

The influence of isotopic substitution on reaction rates, known as the kinetic isotope effect (KIE), can also be investigated computationally. For the nucleophilic substitution reactions of bis(N,N-diethylamino)phosphinic chloride with deuterated anilines, the calculated secondary inverse deuterium (B1214612) kinetic isotope effects (kH/kD < 1) were consistent with a concerted mechanism. publish.csiro.au

Furthermore, computational modeling can be used to explore different possible reaction pathways. In the direct synthesis of aniline, DFT was used to compare the thermodynamics of different reaction pathways, predicting that a process involving a surface-bound anilide intermediate is more favorable. acs.org

Cheminformatics Approaches to Structure-Reactivity Relationships of 2,6-Dimethylaniline Derivatives

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. It plays a crucial role in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (QSRR), which are essential for drug discovery and materials science.

For derivatives of 2,6-dimethylaniline, cheminformatics approaches can be used to build predictive models for their reactivity in various chemical transformations. By calculating a set of molecular descriptors for a series of 2,6-dimethylaniline derivatives and correlating them with their experimentally determined reactivity, it is possible to develop a model that can predict the reactivity of new, untested derivatives. chemrxiv.org

These molecular descriptors can be derived from the compound's 2D or 3D structure and can include constitutional, topological, geometric, and electronic properties. Quantum chemical calculations are often used to compute electronic descriptors such as HOMO and LUMO energies, atomic charges, and dipole moments. imist.ma

Machine learning algorithms are frequently employed in cheminformatics to build these predictive models. For instance, a chemoinformatic workflow was developed to predict the reaction yield for Pd-catalyzed C-N couplings. researchgate.net This workflow involved calculating chemical features, using dimensionality reduction techniques, and clustering reactants based on structural similarities to train a model capable of generalizing to new substrate combinations. researchgate.net Notably, 2,6-dimethylaniline derivatives represented a class of nucleophiles that were new to the models, highlighting the importance of being able to extrapolate to new chemical space. chemrxiv.orgresearchgate.net

Cheminformatics also plays a role in identifying Pan-Assay Interference Compounds (PAINS), which are molecules that tend to show activity in many different biochemical assays through non-specific mechanisms. By analyzing large datasets of screening data, it is possible to identify substructures that are associated with PAINS behavior. rsc.org This is relevant for 2,6-dimethylaniline derivatives, as some tertiary anilines have been proposed as potential interference mechanisms. rsc.org

Environmental Transformation and Degradation Mechanisms of 2,6 Dimethylaniline Compounds

Biotic Degradation and Microbial Metabolism of 2,6-Dimethylaniline (B139824)

Identification of Microbial Metabolites using Deuterated Analogs (e.g., 2,6-Dimethylaniline-d11)

The identification of microbial metabolites is a critical step in elucidating the biodegradation pathways of environmental contaminants. The use of stable isotope-labeled compounds, such as This compound (B580314), is a powerful technique in these studies. By introducing a deuterated analog into a microbial culture or environmental sample, researchers can readily distinguish the metabolites of the target compound from the complex background matrix using mass spectrometry. The deuterium (B1214612) atoms act as a label, causing a characteristic mass shift in the metabolite molecules, which simplifies their detection and identification.

While direct studies detailing the use of this compound for microbial metabolite identification are not prevalent in the provided search results, the principle is well-established. For instance, deuterated analogs like 2,6-DMA-d9 have been synthesized and utilized for quantitative analysis in biological matrices, demonstrating the utility of isotopic labeling for tracing the fate of 2,6-DMA. nih.gov This approach allows for the confident identification of transformation products, even at low concentrations, which is essential for constructing a comprehensive picture of the biodegradation process.

Research on the degradation of similar aromatic amines has successfully employed isotopically labeled compounds to trace metabolic pathways. These studies provide a framework for how this compound could be used to identify key intermediates in its microbial degradation.

Table 1: Potential Microbial Metabolites of 2,6-Dimethylaniline

Potential MetaboliteProposed Formation Step
4-Hydroxy-2,6-dimethylanilineAromatic hydroxylation
2,6-Dimethyl-p-benzoquinoneOxidation of hydroxylated intermediates
Catechol derivativesRing cleavage
Aliphatic carboxylic acidsFurther degradation of ring-opened products

Enzymatic Pathways in Biodegradation of Aromatic Amines

The biodegradation of aromatic amines like 2,6-dimethylaniline is primarily carried out by microorganisms that possess specific enzymatic systems capable of attacking the stable aromatic ring. The initial steps in these pathways often involve oxygenases, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to subsequent degradation.

Two main classes of oxygenases are typically involved:

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. In the case of aniline (B41778), aniline dioxygenase can convert it to catechol. researchgate.net

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, with the other being reduced to water. Cytochrome P450 monooxygenase systems have been implicated in the transformation of 2,6-DMA to 4-hydroxy-2,6-dimethylaniline in mammalian cells, and similar enzymes are found in microorganisms. asm.org

Following the initial hydroxylation, the aromatic ring is typically cleaved by other dioxygenases. The resulting aliphatic intermediates are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and inorganic compounds).

Table 2: Key Enzyme Classes in Aromatic Amine Biodegradation

Enzyme ClassFunctionExample Reaction
MonooxygenasesIntroduction of one oxygen atom2,6-Dimethylaniline → 4-Hydroxy-2,6-dimethylaniline
DioxygenasesIntroduction of two oxygen atoms and ring cleavageCatechol → cis,cis-Muconate
DehydrogenasesOxidation of intermediatesFurther metabolism of aliphatic acids
ReductasesReduction of intermediatesCleavage of azo bonds in dye degradation

Role of Deuterium Labeling in Tracing Environmental Metabolic Fates

Deuterium labeling is an invaluable tool for tracing the metabolic fate of environmental contaminants. The use of compounds like this compound offers several advantages in environmental studies:

Pathway Elucidation: By tracking the movement of the deuterium label through various transformation products, researchers can piece together the sequence of reactions in a metabolic pathway. bohrium.comnih.gov This helps to identify key intermediates and branch points in the degradation process.

Quantitative Analysis: Deuterated compounds are ideal internal standards for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for accurate measurement of the parent compound and its metabolites in complex environmental matrices like soil and water.

Mechanism Studies: The kinetic isotope effect, where the substitution of hydrogen with deuterium can alter reaction rates, can be used to investigate the mechanisms of enzymatic reactions. This can provide insights into the rate-limiting steps of biodegradation.

Distinguishing Biotic and Abiotic Degradation: By comparing the transformation of a deuterated compound in sterile and non-sterile environmental samples, it is possible to differentiate between microbial degradation and abiotic degradation processes (e.g., photolysis, hydrolysis).

The ability to trace the fate of deuterated substrates provides a high degree of certainty in identifying and quantifying metabolites, which is crucial for assessing the environmental risks associated with a contaminant and its transformation products. bohrium.comnih.gov

Advanced Environmental Remediation Strategies for 2,6-Dimethylaniline Contamination

Due to the potential persistence and toxicity of 2,6-dimethylaniline, effective remediation strategies are necessary to address its contamination in soil and water. Advanced oxidation processes (AOPs) have shown significant promise for the degradation of this compound.

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can rapidly degrade a wide range of organic pollutants.

One of the most well-studied AOPs for the treatment of 2,6-DMA is the Fenton process . This process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.gov Studies have shown that the Fenton process can achieve high removal efficiencies for 2,6-DMA. nih.gov The degradation proceeds through a series of intermediates, including hydroxylated and oxidized aromatic compounds, which are eventually broken down into short-chain organic acids and ultimately mineralized. nih.govnih.gov

Table 3: Intermediates Identified in the Fenton Oxidation of 2,6-Dimethylaniline

Aromatic IntermediatesAliphatic Intermediates
2,6-Dimethylphenol (B121312)Maleic acid
2,6-DimethylnitrobenzeneAcetic acid
2,6-Dimethyl-p-benzoquinoneFormic acid
2,6-Dimethyl-hydroquinoneOxalic acid
2,6-Dimethyl-nitrophenolLactic acid
2,6-Dimethyl-3-hydroxy-p-benzoquinone3-Hexanone

Other advanced remediation technologies that could be applicable to 2,6-dimethylaniline contamination include:

Photocatalysis: Using semiconductor materials like titanium dioxide (TiO₂) and UV light to generate hydroxyl radicals.

Ozonation: The use of ozone (O₃), a powerful oxidant, to break down organic contaminants.

Electrochemical Oxidation: Applying an electric current to generate oxidants and degrade pollutants.

Bioremediation: Utilizing microorganisms with the ability to degrade 2,6-dimethylaniline, which can be enhanced through bioaugmentation or biostimulation.

The selection of the most appropriate remediation strategy depends on various factors, including the concentration of the contaminant, the nature of the contaminated matrix (soil or water), and site-specific conditions.

Applications of 2,6 Dimethylaniline and Its Deuterated Analogues in Advanced Chemical Synthesis and Materials Science

Role as Chiral Auxiliaries and Ligand Precursors in Asymmetric Catalysis

While not a conventional chiral auxiliary itself, the rigid and sterically defined structure of 2,6-dimethylaniline (B139824) makes it a critical component in the design of chiral ligands and catalysts for asymmetric synthesis. The two methyl groups ortho to the amine functionality provide a predictable and sterically hindered environment that can influence the stereochemical outcome of a reaction.

Research has demonstrated the utility of 2,6-dimethylaniline derivatives in creating chiral environments for metal-catalyzed reactions. For instance, in copper-catalyzed asymmetric reactions of N-methoxy-2,6-dimethylanilines, a chiral N-heterocyclic carbene (NHC) ligand can effectively induce enantio-recognition of the 2,6-dimethylaniline moiety. This process leads to the formation of chiral ortho-quinol imines with good enantioselectivity, showcasing how the aniline's structure is pivotal for the desymmetrization process. rsc.org Similarly, the steric bulk of 2,6-dimethylaniline has proven compatible with palladium-catalyzed asymmetric Markovnikov hydroaminocarbonylation, a reaction that tolerates bulky aniline (B41778) derivatives to produce desired products in high yields and enantiomeric excesses. acs.org

Furthermore, 2,6-dimethylaniline (also known as 2,6-xylidine) serves as a foundational precursor for more complex ligands. It has been used in the synthesis of chiral iminium salts and other intricate molecular structures that are subsequently employed in asymmetric transformations. lboro.ac.ukcdnsciencepub.comscholaris.ca

The use of deuterated aniline analogues is instrumental in mechanistic studies of these catalytic processes. By employing deuterated nucleophiles, researchers can probe reaction pathways through the kinetic isotope effect (KIE). rsc.orgresearchgate.net For example, DFT calculations on the C-H hydroxylation of N,N-dimethylaniline by Cytochrome P450 demonstrated that the KIE is a highly sensitive probe of spin state reactivity, helping to elucidate the precise mechanism of the reaction. nih.gov These mechanistic insights are crucial for the rational design of more efficient and selective asymmetric catalysts.

Catalytic SystemRole of 2,6-Dimethylaniline MoietyKey FindingReference
Cu-catalyzed rsc.orgacs.org-methoxy rearrangementSubstrate for enantio-recognitionChiral NHC ligand induces desymmetrization of the 2,6-dimethylaniline derivative. rsc.org
Pd-catalyzed hydroaminocarbonylationSterically bulky aniline substrateDemonstrates compatibility of sterically hindered anilines with the catalytic system, achieving high yield and ee. acs.org
Cytochrome P450 hydroxylationSubstrate for mechanistic study (deuterated)Kinetic Isotope Effect (KIE) serves as a sensitive probe for the reaction's spin state reactivity. nih.gov
SN2 reactionsDeuterated nucleophile for mechanistic studyObserved KIEs provide evidence for a four-centre transition state. rsc.org

Integration into Polymer Architectures and Macromolecular Synthesis

2,6-Dimethylaniline and its derivatives are valuable monomers and precursors in the synthesis of polymers with tailored properties. The substitution pattern influences the polymerization process and the final characteristics of the macromolecule, such as solubility, thermal stability, and conductivity.

One notable application is in the synthesis of catalysts for olefin polymerization. Pre-catalysts based on 2,6-dimethylaniline have been successfully used for ethylene (B1197577) polymerization, demonstrating that the ligand structure derived from this aniline is effective in producing polymeric products. semanticscholar.org In the field of high-performance polymers, related structures like 2,6-dimethylphenol (B121312) undergo oxidative coupling polymerization to form poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a thermoplastic with excellent dimensional stability and heat resistance. sci-hub.se

The introduction of deuterium (B1214612) into these polymer systems offers a powerful method to modify and study their properties. Deuteration can significantly impact the optoelectronic characteristics of conducting polymers. rsc.org This is attributed to the fact that replacing hydrogen with deuterium alters bond lengths and vibrational frequencies, which in turn affects non-covalent intermolecular interactions, film crystallinity, and morphology. rsc.orgchinesechemsoc.org For instance, selective deuteration of the main chain versus the side chains in conjugated polymers can lead to distinct changes in photovoltaic performance. rsc.org

Studies on deuterated polymers have revealed important isotope effects on their physical properties.

Crystallization Kinetics : Increasing the deuterium content in polymers like poly(ε-caprolactone) has been shown to lower both crystallinity and melting temperatures. The crystallization kinetics are sensitive to the specific sites of deuteration. core.ac.uk

Thermodynamic Properties : The substitution of protium (B1232500) with deuterium can lead to a reduction in molecular volume and lattice dimensions, causing unit cell contraction and a decrease in the melting point. researchgate.net

Optoelectronic Effects : Deuteration can cause decreased electronic coupling and increased electron-phonon coupling in conducting polymers, which has been leveraged to tune the performance of organic electronic devices. rsc.orgchinesechemsoc.org

These findings underscore the potential of using deuterated monomers derived from 2,6-dimethylaniline to fine-tune the solid-state packing and electronic properties of advanced polymer architectures.

Use as Building Blocks in Organic Frameworks and Supramolecular Chemistry

The defined geometry and potential for functionalization make 2,6-dimethylaniline a useful building block for creating highly ordered, porous materials like metal-organic frameworks (MOFs) and for directing the formation of supramolecular assemblies.

In the synthesis of MOFs, organic molecules known as linkers connect metal nodes to form a porous, crystalline network. The properties of the MOF, including its pore size, stability, and functionality, are directly influenced by the structure of the organic linker. lookchem.com 2,6-Dimethylaniline has been used as a starting material for the multi-step synthesis of imidazolium (B1220033) salt linkers. These linkers were subsequently reacted with metal nitrates to construct cationic MOFs with selective adsorption properties for organic molecules. researchgate.net This demonstrates a clear pathway from a simple aniline derivative to a complex, functional porous material. The steric bulk of the dimethylaniline-derived portion of the linker can also play a role in directing the final topology of the framework and influencing its thermal expansion properties. semanticscholar.org

Application AreaRole of 2,6-DimethylanilineResulting Structure/AssemblyKey Interactions/FeaturesReference
Metal-Organic Frameworks (MOFs)Starting material for organic linker synthesisCationic frameworks [Cu(Imid)(H₂O)]⁺ and [Zn₄(Imid)₅]³⁺Coordination bonds, porous structure, selective adsorption researchgate.net
Supramolecular ChemistryHydrogen bond donor/acceptorHydrogen-bonded complex with binaphtholNon-covalent self-assembly researchgate.net
Hybrid Crystal EngineeringCationic counter-ion (2,6-xylidinium)(C₈H₁₂N)₂ZnCl₄·2H₂OHydrogen bonds, π-π stacking, electrostatic interactions researchgate.net

Development of Deuterated Aniline Derivatives for Specialized Material Applications

The substitution of hydrogen with its heavier, stable isotope deuterium in aniline derivatives leads to significant changes in physicochemical properties due to the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond, making it more difficult to break. nih.govrsc.org This fundamental difference is exploited to create specialized materials with enhanced stability and performance, particularly in the field of optoelectronics.

Deuterated organic semiconductors are used in devices like organic light-emitting diodes (OLEDs). The enhanced stability of C-D bonds compared to C-H bonds can lead to longer operational lifetimes and improved thermal stability for these devices. researchgate.netnih.gov Introducing deuterium into organic electronic materials helps to reduce high-frequency molecular vibrations, which can be a pathway for non-radiative decay, thereby potentially improving luminescence efficiency. researchgate.net Research has shown that selective deuteration of conducting polymers can significantly alter their optoelectronic properties, providing a novel method for tuning device performance. rsc.orgrsc.org

The benefits of deuteration extend beyond stability. The physical properties of deuterated compounds can differ from their hydrogenated counterparts, influencing intermolecular forces and crystal packing. researchgate.net This can be used to fine-tune the morphology of thin films in electronic devices. Furthermore, deuterated compounds are indispensable tools for mechanistic studies of material degradation and for analytical techniques like neutron scattering, which can elucidate the structure and dynamics of polymeric materials. chinesechemsoc.org The synthesis of a wide range of selectively deuterated amines is an active area of research, driven by the growing demand for these specialized molecules in both materials science and medicinal chemistry. rsc.orgresearchgate.net

Applications in Advanced Chemical Sensing Technologies (non-biological focus)

Polyaniline (PANI) and its derivatives are widely recognized for their application in chemical sensors due to their high conductivity, environmental stability, and sensitivity at room temperature. mdpi.comusm.my These sensors can detect a variety of analytes, including toxic gases like ammonia (B1221849) (NH₃) and changes in pH. usm.mynih.govosti.gov The sensing mechanism often relies on the interaction of the analyte with the polymer backbone, which causes a change in the polymer's oxidation state or degree of protonation, leading to a measurable change in electrical resistance or optical properties. osti.gov

While direct studies on sensors made from deuterated 2,6-dimethylaniline are limited, the principles of the kinetic isotope effect suggest that isotopic labeling could be a powerful tool for modulating sensor performance. The fundamental processes in many PANI-based sensors involve proton transfer (acid-base interactions) or redox reactions. Replacing N-H or C-H bonds with N-D or C-D bonds would alter the energetics and rates of these processes.

Deuteration is known to increase the basicity of amines like N,N-dimethylaniline. usm.my This change in basicity could influence the sensitivity and response range of a pH sensor based on a deuterated polyaniline derivative. For gas sensors, where the analyte may interact with N-H bonds on the polymer, the difference in bond strength could affect the adsorption/desorption kinetics of the analyte, potentially impacting the sensor's response and recovery times. The kinetic isotope effect has been used as a sensitive probe in various reactions involving anilines, and this principle could be extended to the design of sensors with fine-tuned properties. rsc.orgnih.govcore.ac.uk By strategically deuterating the polymer, it may be possible to enhance selectivity or alter the sensitivity profile for specific analytes, representing a novel avenue for the development of advanced chemical sensing technologies.

Concluding Perspectives and Future Research Trajectories for 2,6 Dimethylaniline D11

Emerging Research Areas in Mechanistic Organic Chemistry with Deuterated Anilines

The use of deuterated compounds is a cornerstone of mechanistic organic chemistry, primarily through the investigation of kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium (B1214612) can alter reaction rates, providing insight into bond-breaking and bond-forming steps in a reaction's rate-determining step. For deuterated anilines like 2,6-Dimethylaniline-d11 (B580314), several emerging research areas are of particular interest:

Understanding Reaction Mechanisms: Deuterium labeling is a powerful technique for studying reaction mechanisms in organic synthesis. researchgate.netresearchgate.netscielo.org.mx Future research can leverage this compound to probe the mechanisms of reactions where the C-H bonds of the methyl groups or the aromatic ring are involved. For example, in electrophilic aromatic substitution or oxidation reactions, a KIE would indicate the involvement of these bonds in the rate-limiting step.

Kinetic Isotope Effect Studies: The study of KIEs provides valuable information about the transition state of a reaction. nih.govnih.gov For reactions involving 2,6-Dimethylaniline (B139824), such as N-alkylation or acylation, deuteration of the methyl groups (as in this compound) can reveal details about steric and electronic effects in the transition state. A study on the reaction of N,N-dimethyl-d6-aniline with methyl p-toluenesulfonate showed that the isotope effect was primarily due to a difference in the enthalpies of activation, suggesting steric interactions were key. cdnsciencepub.com Similar studies with this compound could elucidate the role of the ortho-methyl groups in various reactions.

Probing Enzyme Mechanisms: Deuterated compounds are invaluable in studying the mechanisms of enzymatic reactions. mdpi.com If 2,6-Dimethylaniline is a substrate for an enzyme, its deuterated counterpart can be used to determine whether a C-H bond cleavage is rate-limiting. This is particularly relevant for enzymes like cytochrome P450, which are involved in the metabolism of many aromatic amines. nih.gov

Research FocusApplication of this compoundPotential Insights
Reaction Pathway Elucidation Tracer in multi-step synthesesIdentification of bond cleavage and formation steps
Kinetic Isotope Effect (KIE) Analysis Comparison of reaction rates with non-deuterated analogueInformation on transition state geometry and rate-determining steps
Enzyme Mechanism Studies Substrate for metabolic enzymes (e.g., Cytochrome P450)Determination of C-H bond cleavage in the enzymatic cycle

Future Directions in Environmental Fate and Remediation Research of 2,6-Dimethylaniline

2,6-Dimethylaniline is used in the manufacturing of pesticides, dyes, and pharmaceuticals, and its presence in the environment is a concern. pmarketresearch.comnih.gov Understanding its environmental fate and developing effective remediation strategies are crucial. This compound can serve as a valuable tool in this research:

Metabolic and Degradation Pathway Analysis: Deuterated compounds are widely used as internal standards for mass spectrometry to trace the metabolism and environmental degradation of organic compounds. scielo.org.mxmdpi.comzeotope.com By introducing this compound into environmental or biological systems, researchers can accurately track its transformation products, helping to elucidate its degradation pathways. This is essential for assessing its persistence and the formation of potentially more toxic byproducts.

Advanced Oxidation Processes (AOPs): AOPs are promising technologies for the remediation of water contaminated with aniline (B41778) and its derivatives. nih.govresearchgate.netnih.gov Future research could employ this compound to study the mechanisms of these degradation processes. By analyzing the KIE, researchers can determine the role of C-H bond cleavage in the initial steps of oxidation by hydroxyl radicals or other reactive species. This knowledge can aid in optimizing the efficiency of AOPs for the removal of 2,6-Dimethylaniline from wastewater. mdpi.com

Sorption and Transport in Soils: The mobility of 2,6-Dimethylaniline in soil and groundwater is a key factor in its environmental risk. nih.gov Labeled compounds like this compound can be used in laboratory and field studies to accurately quantify its sorption to soil particles and its transport through different soil types. This data is critical for developing accurate models of its environmental distribution.

Research AreaRole of this compoundExpected Outcome
Biodegradation Studies Isotope tracer in microbial degradation experimentsIdentification of metabolic pathways and breakdown products
Remediation Technology Development Mechanistic probe in Advanced Oxidation Processes (AOPs)Optimization of remediation strategies for aniline derivatives
Environmental Mobility Modeling Tracer in soil sorption and transport studiesImproved prediction of environmental contamination

Untapped Applications in Materials Science and Advanced Chemical Technologies

The substitution of hydrogen with deuterium can lead to significant changes in the physical and chemical properties of materials, opening up new applications. resolvemass.ca While the applications of this compound in materials science are still largely unexplored, several promising avenues exist:

Deuterated Polymers: Deuterated polymers exhibit enhanced thermal stability and unique spectroscopic properties. resolvemass.ca 2,6-Dimethylaniline is a precursor in the synthesis of certain polymers and antioxidants. The use of this compound could lead to polymers with improved performance characteristics, such as increased resistance to thermal degradation. These materials could find applications in high-performance plastics and specialty rubbers. sine2020.eu

Organic Electronics: Aniline derivatives are used in the development of conducting polymers and other organic electronic materials. The vibrational frequencies of C-D bonds differ significantly from C-H bonds, which can affect the photophysical properties of organic molecules. resolvemass.ca Investigating the impact of deuteration on the electronic and optical properties of polymers derived from this compound could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs) and organic solar cells. sine2020.eu

Neutron Scattering Studies: Deuteration is a critical tool in neutron scattering, a powerful technique for studying the structure and dynamics of polymers and other soft materials. researchgate.net By selectively deuterating parts of a polymer, researchers can create "contrast" that allows them to visualize the arrangement and movement of polymer chains. Polymers synthesized from this compound could be used in neutron scattering experiments to gain a deeper understanding of polymer morphology and dynamics.

Potential ApplicationBenefit of Using this compoundExample Area
High-Performance Polymers Enhanced thermal and oxidative stabilitySpecialty plastics, synthetic rubbers
Organic Electronics Altered photophysical and electronic propertiesOrganic Light-Emitting Diodes (OLEDs), organic photovoltaics
Advanced Materials Characterization Contrast enhancement in neutron scatteringProbing polymer structure and dynamics

Integration of Experimental and Computational Approaches in Deuterated Compound Research

The combination of experimental studies with computational modeling provides a powerful synergy for understanding the behavior of molecules. nih.gov For this compound, an integrated approach can offer deeper insights and guide future research:

Predicting Kinetic Isotope Effects: Computational chemistry can be used to model reaction pathways and predict KIEs. nih.gov By comparing computationally predicted KIEs for reactions involving this compound with experimental results, researchers can validate and refine theoretical models of reaction mechanisms.

Modeling Spectroscopic Properties: Computational methods can accurately predict the vibrational spectra of molecules. nih.gov These predictions can aid in the interpretation of experimental infrared and Raman spectra of this compound and materials derived from it, helping to correlate spectral features with molecular structure and conformation.

Guiding Material Design: Computational screening can be used to predict the properties of novel materials before they are synthesized. researchgate.net By modeling the effects of deuteration on the properties of polymers and other materials derived from 2,6-Dimethylaniline, computational studies can guide the design of new materials with desired characteristics, accelerating the discovery of new applications.

The integration of experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) with computational modeling is becoming increasingly important in fields like drug discovery and structural biology. nih.govwhiterose.ac.uk A similar integrated approach for this compound will be crucial for unlocking its full potential in various scientific and technological fields.

Q & A

Q. What strategies mitigate interference from co-eluting metabolites in biological samples?

  • Methodological Answer : Employ matrix-matched calibration and isotope dilution mass spectrometry (IDMS). Use high-resolution mass spectrometers (Q-TOF or Orbitrap) to resolve isobaric interferences. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity during sample cleanup .

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